Rodiasine
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Overview
Description
Rodiasine is an isoquinoline alkaloid fundamental parent and a bisbenzylisoquinoline alkaloid.
Scientific Research Applications
Ethical Considerations in Fish Research This review emphasizes the ethical dimensions of using fish in scientific studies, which range from conservation research with potential benefits to the species used, to biomedical research with potential human benefits. The paper discusses the refinement of common methods in fish research based on emerging knowledge, aimed at improving the welfare of fish used in scientific studies. Such ethical considerations are integral to all forms of biological and biomedical research, including potentially the study of specific compounds like Rodiasine (Sloman et al., 2019).
Cuisenaire Learning Media for Mathematics This study describes the use of Cuisenaire rods in learning media for understanding mathematical concepts, showcasing the educational applications of specific tools or methods, which might be analogous to the use of compounds like Rodiasine in scientific research for educational purposes (Purwasih et al., 2021).
Mechanics of High-Speed Impact Studies Research into the mechanics of high-speed impact between long rods and plates, although focused on materials science, represents the type of fundamental research that could be relevant to understanding the properties and applications of various compounds, including potentially Rodiasine (Johnson et al., 1981).
Rethinking Bone Disease in Kidney Disease The study on renal osteodystrophy (ROD) highlights the complexity of biological systems and the importance of understanding underlying mechanisms, which is a crucial aspect of any biomedical research, including the study of specific drugs or compounds (Damasiewicz & Nickolas, 2018).
Meta-Research in the Scientific Ecosystem Meta-research investigates the efficiency, quality, and bias in the scientific ecosystem, which is highly relevant for ensuring the credibility and reliability of research in all fields, including the study of pharmaceutical compounds (Hardwicke et al., 2019).
properties
CAS RN |
6391-64-6 |
---|---|
Product Name |
Rodiasine |
Molecular Formula |
C38H42N2O6 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(1R,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol |
InChI |
InChI=1S/C38H42N2O6/c1-39-13-11-24-19-33(43-4)34-21-26(24)29(39)17-22-7-9-31(41)27(15-22)28-16-23(8-10-32(28)42-3)18-30-36-25(12-14-40(30)2)20-35(44-5)37(45-6)38(36)46-34/h7-10,15-16,19-21,29-30,41H,11-14,17-18H2,1-6H3/t29-,30+/m1/s1 |
InChI Key |
HIQZXOFBXJICTD-IHLOFXLRSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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